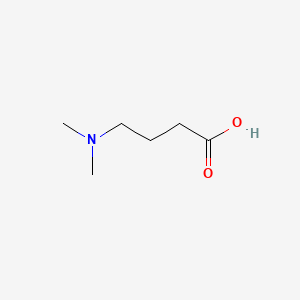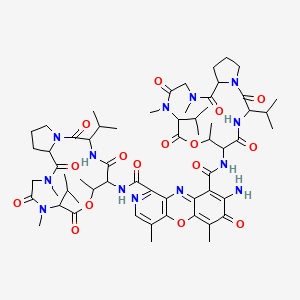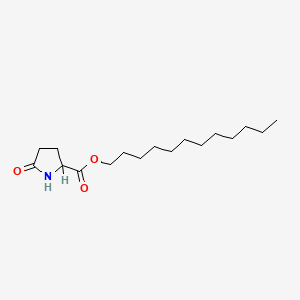
4-(ジメチルアミノ)ブタン酸
概要
説明
4-(Dimethylamino)butanoic acid is an organic compound with the molecular formula C6H13NO2. It is a derivative of butanoic acid, where the hydrogen atom on the fourth carbon is replaced by a dimethylamino group. This compound is known for its applications in peptide synthesis and as a building block in organic synthesis .
科学的研究の応用
4-(Dimethylamino)butanoic acid has several applications in scientific research:
Biology: Plays a role in the synthesis of peptides and proteins.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
生化学分析
Biochemical Properties
4-(Dimethylamino)butanoic acid plays a significant role in biochemical reactions, particularly in the preparation of lipid nanoparticles for nucleic acid delivery. It interacts with various enzymes and proteins during these processes. For instance, it is involved in the biosynthesis of carnitine, interacting with enzymes that facilitate this pathway . The nature of these interactions often involves the formation of intermediate compounds that are crucial for the final product’s stability and functionality.
Cellular Effects
The effects of 4-(Dimethylamino)butanoic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the biosynthesis of carnitine impacts energy production and transport within cells, thereby influencing overall cellular metabolism . Additionally, its use in lipid nanoparticles for nucleic acid delivery can affect gene expression by facilitating the delivery of genetic material into cells .
Molecular Mechanism
At the molecular level, 4-(Dimethylamino)butanoic acid exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical pathway it is involved in. For instance, in the biosynthesis of carnitine, it interacts with specific enzymes to facilitate the conversion of precursor molecules into carnitine . These interactions often involve the formation of transient complexes that are essential for the catalytic activity of the enzymes.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(Dimethylamino)butanoic acid over time in laboratory settings are critical factors that influence its effectiveness. Studies have shown that this compound is relatively stable when stored under dry, room temperature conditions . Its long-term effects on cellular function can vary depending on the specific experimental conditions. For instance, in in vitro studies, the compound’s stability can influence the efficiency of lipid nanoparticle formation and nucleic acid delivery .
Dosage Effects in Animal Models
The effects of 4-(Dimethylamino)butanoic acid vary with different dosages in animal models. At lower doses, it can effectively facilitate the biosynthesis of carnitine and enhance energy production . At higher doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular metabolism and causing oxidative stress . These threshold effects are crucial for determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-(Dimethylamino)butanoic acid is involved in several metabolic pathways, including the biosynthesis of carnitine and the preparation of lipid nanoparticles . It interacts with various enzymes and cofactors that facilitate these pathways. For instance, in the carnitine biosynthesis pathway, it interacts with enzymes that catalyze the conversion of precursor molecules into carnitine . These interactions are essential for maintaining metabolic flux and ensuring the efficient production of carnitine.
Transport and Distribution
The transport and distribution of 4-(Dimethylamino)butanoic acid within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For example, its role in lipid nanoparticle formation involves interactions with lipid molecules that facilitate its transport and distribution within cells .
Subcellular Localization
The subcellular localization of 4-(Dimethylamino)butanoic acid is influenced by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . For instance, its involvement in carnitine biosynthesis requires its localization to specific cellular compartments where the necessary enzymes are present . This localization is crucial for the compound’s activity and function within the cell.
準備方法
Synthetic Routes and Reaction Conditions
4-(Dimethylamino)butanoic acid can be synthesized through various methods. One common synthetic route involves the reaction of butyric acid with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the dimethylamino group .
Industrial Production Methods
In industrial settings, the production of 4-(Dimethylamino)butanoic acid often involves large-scale chemical reactors where butyric acid and dimethylamine are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation or crystallization to obtain the desired product .
化学反応の分析
Types of Reactions
4-(Dimethylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
Oxidation: Amides, nitriles.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
作用機序
The mechanism of action of 4-(Dimethylamino)butanoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and facilitate the delivery of therapeutic agents .
類似化合物との比較
Similar Compounds
- 4-(Methylamino)butanoic acid
- 3-(Dimethylamino)propionic acid
- N,N-Dimethylglycine
Uniqueness
4-(Dimethylamino)butanoic acid is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the dimethylamino group enhances its solubility and reactivity compared to similar compounds. This makes it particularly valuable in peptide synthesis and as a versatile building block in organic chemistry .
特性
IUPAC Name |
4-(dimethylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7(2)5-3-4-6(8)9/h3-5H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOWTLDONRGYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286403 | |
| Record name | 4-(dimethylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693-11-8 | |
| Record name | 4-(Dimethylamino)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 693-11-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(dimethylamino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 693-11-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(DIMETHYLAMINO)BUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9QYA11V0F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[(2,5-dichlorophenyl)thio]-4-fluorophenyl]-N,N-dimethylmethanamine](/img/structure/B1219932.png)












